N-ethylpyrimidin-5-amine N-ethylpyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 1368022-07-4
VCID: VC4307873
InChI: InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3
SMILES: CCNC1=CN=CN=C1
Molecular Formula: C6H9N3
Molecular Weight: 123.159

N-ethylpyrimidin-5-amine

CAS No.: 1368022-07-4

Cat. No.: VC4307873

Molecular Formula: C6H9N3

Molecular Weight: 123.159

* For research use only. Not for human or veterinary use.

N-ethylpyrimidin-5-amine - 1368022-07-4

Specification

CAS No. 1368022-07-4
Molecular Formula C6H9N3
Molecular Weight 123.159
IUPAC Name N-ethylpyrimidin-5-amine
Standard InChI InChI=1S/C6H9N3/c1-2-9-6-3-7-5-8-4-6/h3-5,9H,2H2,1H3
Standard InChI Key MGSZTYJMTSIONZ-UHFFFAOYSA-N
SMILES CCNC1=CN=CN=C1

Introduction

Structural and Physicochemical Properties

N-Ethylpyrimidin-5-amine (C₆H₉N₃) consists of a six-membered pyrimidine ring with an ethylamine substituent at the 5-position. The compound’s molecular geometry facilitates π-π stacking interactions and hydrogen bonding, enabling diverse chemical modifications. Comparative analyses with analogs such as N-methylpyrimidin-5-amine (C₅H₇N₃) reveal that alkyl chain length at the amine position significantly impacts solubility and lattice stability .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds, such as 4,6-dichloro-N-ethylpyrimidin-5-amine, demonstrate a planar pyrimidine ring with bond lengths of 1.33 Å for C-N and 1.40 Å for C-C. Fourier-transform infrared (FTIR) spectra of N-alkylpyrimidinamines typically show N-H stretching vibrations at 3,300–3,400 cm⁻¹ and C-N aromatic vibrations at 1,600–1,650 cm⁻¹.

Table 1: Physicochemical Properties of N-Ethylpyrimidin-5-Amine and Analogs

PropertyN-Ethylpyrimidin-5-AmineN-Methylpyrimidin-5-Amine 4,6-Dichloro-N-ethylpyrimidin-5-amine
Molecular FormulaC₆H₉N₃C₅H₇N₃C₆H₇Cl₂N₃
Molecular Weight (g/mol)123.16109.13193.02
Melting Point (°C)98–102 (predicted)85–89145–148
Solubility in WaterLowModerateInsoluble

Synthetic Methodologies

The synthesis of N-ethylpyrimidin-5-amine typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. A patented route for 5-(N-ethyl-N-2-ethylol amine)-2-amylamine illustrates the use of Raney nickel catalysts under hydrogen pressure to achieve high yields (95%) in reductive amination steps .

Key Reaction Pathways

  • Nucleophilic Substitution:
    Reaction of 5-chloropyrimidine with ethylamine in xylene at 90–110°C produces N-ethylpyrimidin-5-amine, with catalyst optimization critical to suppressing side reactions . For example, nickel-based catalysts reduce byproduct formation by 40% compared to uncatalyzed reactions .

  • Reductive Amination:
    Ketone intermediates, such as 5-(N-ethyl-N-2-ethylol amine)-2-pentanone, undergo hydrogenation with ammonia and Raney nickel to yield primary amines .

Table 2: Optimization of Synthetic Conditions

ParameterEffect on Yield
Temperature (°C)90 → 110: +15%
Catalyst Loading (wt%)5 → 10: +22%
Reaction Time (h)2 → 4: +8%

Chemical Reactivity and Functionalization

The ethylamine group at the 5-position activates the pyrimidine ring for electrophilic substitution, particularly at the 2-, 4-, and 6-positions. Chlorination with POCl₃ introduces halogen atoms, as seen in the synthesis of 4,6-dichloro-N-ethylpyrimidin-5-amine, a precursor to kinase inhibitors.

Condensation Reactions

Condensation with aldehydes forms Schiff bases, which exhibit enhanced antimicrobial activity. For instance, derivatives with benzaldehyde substitutions show MIC values of 8 µg/mL against Staphylococcus aureus.

CompoundTargetIC₅₀/EC₅₀Cell Line/Model
4,6-Dichloro-N-ethylpyrimidin-5-amineCDK20.126 µMMDA-MB-231 (breast)
N-Methylpyrimidin-5-amine Nitric Oxide Synthase2.0 µMMouse Peritoneal Cells

Industrial and Materials Science Applications

N-Ethylpyrimidin-5-amine serves as a monomer in conductive polymers. Poly(pyrimidinamine) derivatives exhibit tensile strengths of 50 MPa and thermal stability up to 300°C, making them suitable for flexible electronics.

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